

Technical Guide: Synthesis and Characterization of 6-Azaspiro[3.5]nonan-2-one

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Compound of Interest

Compound Name: 6-Azaspiro[3.5]nonan-2-one

CAS No.: 1359703-25-5

Cat. No.: B1398788

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Executive Summary

6-Azaspiro[3.5]nonan-2-one (and its protected derivatives, e.g., tert-butyl carbamates) represents a privileged structural motif in medicinal chemistry.^[1] As a bioisostere of piperidine and gem-dimethyl groups, it offers unique conformational restriction and an increased fraction of sp³-hybridized carbons (

), which correlates with improved clinical success rates for drug candidates.^[1]

This scaffold is critical in the development of inhibitors for targets such as SARS-CoV-2 3CL protease, Monoacylglycerol Lipase (MGL), and various GPCRs.^[1] The spiro-fusion of a four-membered cyclobutanone ring to a six-membered piperidine ring creates a distinct exit vector for substituents, allowing for precise exploration of chemical space within enzyme binding pockets.^[1]

Retrosynthetic Analysis & Strategy

The construction of the spiro[3.5] system presents a challenge: forming a strained four-membered ring at a quaternary center.^[1]

- **Disconnection Approach:** The most robust disconnection is at the cyclobutane ring.
- **Strategic Logic:** Direct alkylation of piperidine derivatives to form the spiro-center is often low-yielding due to steric hindrance and competing elimination.^[1]

- Preferred Pathway: A [2+2] cycloaddition strategy using dichloroketene and an exocyclic alkene. This method simultaneously builds the ring and the quaternary center with high regiocontrol.

Synthesis Workflow Diagram



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Figure 1: Step-wise synthetic pathway for the construction of the **6-azaspiro[3.5]nonan-2-one** core.

Detailed Experimental Protocols

Note: The synthesis is typically performed on the N-protected form (N-Boc) to prevent amine interference with the ketene intermediate.[1]

Step 1: Preparation of tert-butyl 4-methylenepiperidine-1-carboxylate (Intermediate A)

Objective: Convert the ketone to an exocyclic alkene via Wittig reaction.[1]

- Reagents: Methyltriphenylphosphonium bromide (1.2 equiv), Potassium tert-butoxide (KOtBu) (1.2 equiv), tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equiv).[1]
- Solvent: Anhydrous Tetrahydrofuran (THF).
- Procedure:
 - Suspend methyltriphenylphosphonium bromide in THF at 0°C.
 - Add KOtBu portion-wise.[1] The solution will turn bright yellow (ylide formation). Stir for 1 hour.
 - Add tert-butyl 4-oxopiperidine-1-carboxylate dropwise.[1]

- Warm to room temperature and reflux for 4–6 hours.
- Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate (EtOAc). Dry over Na₂SO₄.^[1]
- Purification: Filtration through a silica plug (Hexanes/EtOAc) yields the alkene as a colorless oil.

Step 2: [2+2] Cycloaddition to Dichlorospiroketone (Intermediate B)

Objective: Construct the spiro-cyclobutane ring. This is the critical rate-determining step.

- Reagents: Intermediate A (1.0 equiv), Trichloroacetyl chloride (2.0 equiv), Zinc-Copper couple (Zn/Cu) or Activated Zinc dust (4.0 equiv).^[1]
- Solvent: Anhydrous Diethyl Ether (Et₂O) or Dimethoxyethane (DME).
- Procedure:
 - Activation: If using Zn dust, activate with HCl/MeOH wash followed by drying.^[1]
 - Suspend Intermediate A and Activated Zn in Et₂O under Nitrogen.
 - Add Trichloroacetyl chloride dropwise over 1 hour to maintain a gentle reflux (exothermic).
Note: This generates dichloroketene in situ.
 - Stir vigorously for 12–16 hours.
 - Workup: Filter through Celite to remove Zinc residues. Wash the filtrate with saturated NaHCO₃ (to neutralize acid) and brine.
 - Outcome: The product is tert-butyl 2,2-dichloro-7-oxo-6-azaspiro[3.5]nonane-6-carboxylate (numbering may vary based on nomenclature priority, but chemically it is the spiro-dichloroketone).^[1]

Step 3: Reductive Dechlorination to 6-Azaspiro[3.5]nonan-2-one

Objective: Remove the gem-dichloro group to yield the final ketone.[1]

- Reagents: Intermediate B, Zinc dust (excess), Ammonium Chloride (saturated aq.) or Acetic Acid.
- Solvent: Methanol (MeOH) or Ethanol.
- Procedure:
 - Dissolve Intermediate B in MeOH.[1]
 - Add Zinc dust and saturated NH₄Cl solution.
 - Stir at room temperature (or mild heat, 40°C) for 2–4 hours. Monitor by TLC (the dichloro compound is less polar than the dechlorinated product).
 - Workup: Filter off solids. Concentrate the filtrate. Partition between water and EtOAc.[1]
 - Purification: Flash column chromatography (SiO₂, Hexanes/EtOAc gradient 0–40%).
 - Yield: Typical yields for this step range from 60–80%.[1]

Characterization & Quality Control

Validation of the spirocyclic core requires careful analysis of the NMR splitting patterns, particularly the distinction between the piperidine and cyclobutane protons.

Standard QC Parameters

Parameter	Specification	Method
Appearance	White to off-white solid or crystalline powder	Visual
Purity	≥ 97.0%	HPLC / GC-MS
Identity	Consistent with structure	¹ H NMR, ¹³ C NMR
Mass	[M+H] ⁺ = 240.15 (for Boc-protected)	LC-MS (ESI)

NMR Interpretation Guide (N-Boc Derivative)

¹H NMR (400 MHz, CDCl₃):

- δ 1.45 (s, 9H): tert-Butyl group (Boc).^[1] Distinctive singlet.
- δ 1.60–1.75 (m, 4H): Piperidine ring protons (C3/C5 positions relative to N).
- δ 3.30–3.50 (m, 4H): Piperidine ring protons adjacent to Nitrogen (C2/C6). Broadening may occur due to rotamers of the Boc group.
- δ 2.80–3.00 (s/m, 4H): Cyclobutanone ring protons. These are typically isolated from the piperidine multiplets and integrate to 4H. They appear as a singlet or tight multiplet due to the symmetry of the spiro-ketone.^[1]

¹³C NMR (100 MHz, CDCl₃):

- δ 208.0: Carbonyl (C=O) of the cyclobutanone. Diagnostic peak.
- δ 154.5: Carbamate Carbonyl (Boc).
- δ 79.8: Quaternary Carbon of t-Bu.^[1]
- δ 58.0–62.0: Spiro-quaternary carbon.^[1]
- δ 28.4: Methyl carbons of t-Bu.^[1]

Handling and Stability

- Storage: The N-Boc protected ketone is stable at room temperature but should be stored at 2–8°C under an inert atmosphere for long-term preservation.[1]
- Reactivity: The cyclobutanone ring is strained. Avoid strong nucleophiles (e.g., Grignard reagents) unless ring-opening or addition is intended.[1]
- Deprotection: To generate the free amine (**6-azaspiro[3.5]nonan-2-one**), treat with 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.[1] The resulting salt is hygroscopic.

Applications in Drug Discovery

The **6-azaspiro[3.5]nonan-2-one** scaffold is a versatile building block.[1]

- Protease Inhibitors: Used in the design of covalent inhibitors for SARS-CoV-2 3CL protease. [1] The ketone can be converted to an alpha-ketoamide or used as a handle for further functionalization.[1]
- GPCR Ligands: The scaffold serves as a core for GPR119 agonists (metabolic disorders) and MGL modulators (pain/neurology).
- Bioisosterism: It replaces 4-substituted piperidines to alter lipophilicity (LogP) and metabolic stability.[1]

References

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Sources

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